molecular formula C17H13FN2O3S B2544584 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide CAS No. 896345-91-8

3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide

Cat. No. B2544584
CAS RN: 896345-91-8
M. Wt: 344.36
InChI Key: VIGCNYOWMMDGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide, also known as FTBC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This molecule belongs to the class of benzofuran-2-carboxamide derivatives and is known for its unique chemical properties that make it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide can induce apoptosis in cancer cells by activating certain signaling pathways that are involved in programmed cell death. 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide is its potential use in cancer research. 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells, making it a promising candidate for use in the development of new cancer therapies. However, one of the limitations of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are a number of future directions for research on 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide. One potential direction is the development of new cancer therapies that are based on the use of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide. Another potential direction is the investigation of the potential use of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide in other fields of research, such as neuroscience and immunology. Additionally, future research could focus on developing new synthesis methods for 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide that could improve its solubility and make it easier to use in lab experiments.

Synthesis Methods

The synthesis of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorothiophenol with ethyl chloroacetate to form 2-(4-fluorophenylthio)acetic acid ethyl ester. This intermediate is then reacted with 3-amino-4-hydroxybenzoic acid to form 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide.

Scientific Research Applications

3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide is in the field of cancer research. Studies have shown that 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGCNYOWMMDGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((4-Fluorophenyl)thio)acetamido)benzofuran-2-carboxamide

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